

4-Iodopyridine-3-carbonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Iodopyridine-3-carbonitrile

Cat. No.: B1352713

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In-depth Technical Guide: 4-Iodopyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Data

CAS Number: 490039-72-0

Molecular Formula: $C_6H_3IN_2$

Molecular Weight: 230.01 g/mol

This document serves as a comprehensive technical resource on **4-iodopyridine-3-carbonitrile**, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the key physical and chemical properties of **4-iodopyridine-3-carbonitrile** is presented in the table below. These parameters are crucial for its handling, formulation, and application in experimental settings.

| Property | Value |
|---------------|--|
| Melting Point | Approximately 124 °C |
| Boiling Point | 309.5 ± 27.0 °C (Predicted) |
| Density | 2.04 ± 0.1 g/cm ³ (Predicted) |

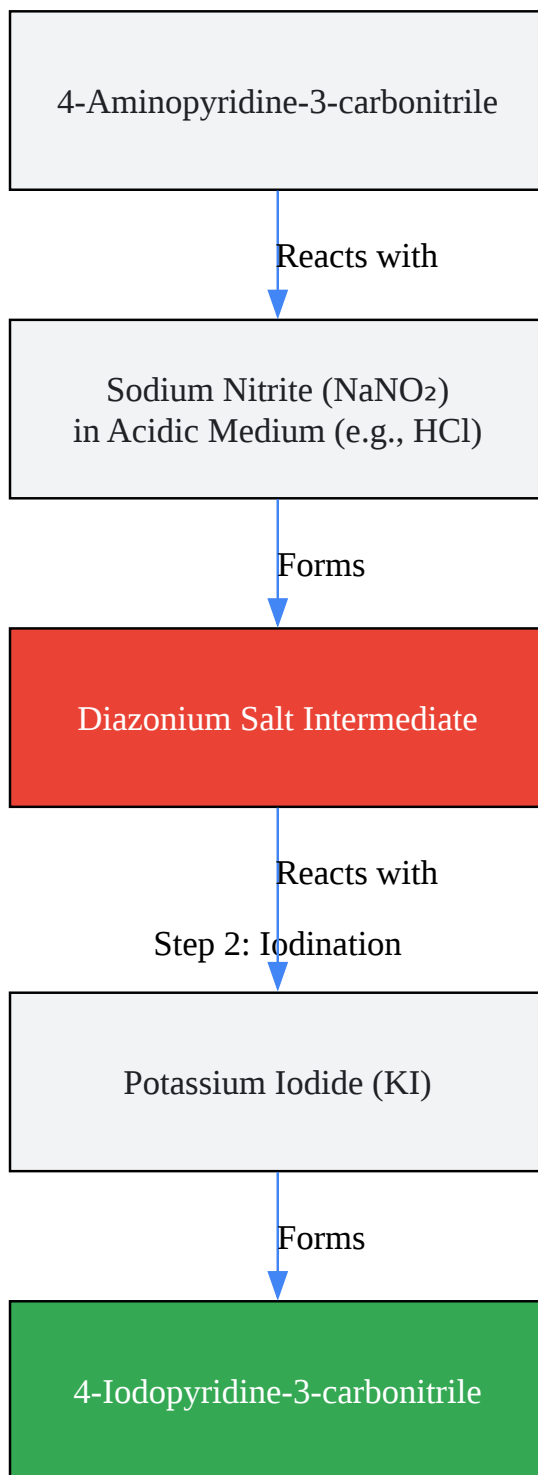
Synthesis and Experimental Protocols

The synthesis of **4-iodopyridine-3-carbonitrile** can be conceptually approached through a Sandmeyer-type reaction, a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. While a specific, detailed experimental protocol for the direct synthesis of **4-iodopyridine-3-carbonitrile** is not readily available in the public domain, a plausible synthetic route would involve the diazotization of a 4-aminopyridine-3-carbonitrile precursor followed by an iodination step.

Below is a generalized workflow for such a synthesis. Note: This is a theoretical pathway and would require optimization and validation in a laboratory setting.

Logical Workflow for Synthesis

Step 1: Diazotization

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Caption: Proposed Sandmeyer reaction pathway for the synthesis of **4-Iodopyridine-3-carbonitrile**.

Biological Activity and Potential Applications in Drug Development

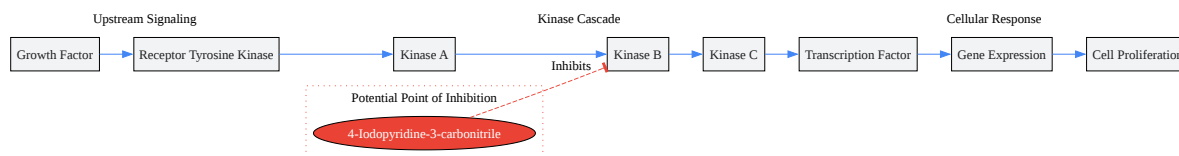
While specific biological data for **4-Iodopyridine-3-carbonitrile** is limited, the pyridine-3-carbonitrile scaffold is a well-recognized pharmacophore present in numerous biologically active molecules. Derivatives of this core structure have been investigated for a range of therapeutic applications, including as enzyme inhibitors.

The introduction of an iodine atom at the 4-position can significantly influence the molecule's physicochemical properties, such as its lipophilicity and metabolic stability. Furthermore, the iodine atom can serve as a handle for further chemical modifications, including cross-coupling reactions, to generate diverse libraries of compounds for drug screening.

Given the known activities of related pyridine-3-carbonitrile derivatives, potential areas of investigation for **4-Iodopyridine-3-carbonitrile** could include its evaluation as an inhibitor of kinases, phosphodiesterases, or other enzymes where the pyridine and nitrile functionalities can engage in key binding interactions.

Signaling Pathway Interactions (Hypothetical)

At present, there is no specific information detailing the signaling pathways modulated by **4-Iodopyridine-3-carbonitrile**. However, based on the activities of analogous compounds, a hypothetical interaction with a generic kinase signaling pathway can be conceptualized. This serves as a logical framework for initial biological screening and mechanism of action studies.



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Caption: Hypothetical inhibition of a generic kinase signaling pathway by **4-iodopyridine-3-carbonitrile**.

This guide provides a foundational overview of **4-iodopyridine-3-carbonitrile** based on available data. Further experimental investigation is necessary to fully elucidate its synthetic protocols, biological activities, and therapeutic potential.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com